molecular formula C9H7F11NNaO4S B13413938 Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt CAS No. 68555-69-1

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt

Cat. No.: B13413938
CAS No.: 68555-69-1
M. Wt: 457.20 g/mol
InChI Key: SIFGZBWKMXVQBP-UHFFFAOYSA-M
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Description

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt is a chemical compound with the molecular formula C9H7F11NNaO4S . It is known for its unique properties due to the presence of a perfluorinated alkyl group, which imparts distinct characteristics such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(undecafluoropentyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or extraction methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an N-alkylated derivative of the compound .

Scientific Research Applications

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt exerts its effects is primarily through its interaction with molecular targets such as proteins and enzymes. The perfluorinated alkyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-ethyl-N-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulfonyl]-, potassium salt
  • Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, lithium salt

Uniqueness

Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt is unique due to its sodium counterion, which imparts different solubility and reactivity properties compared to its potassium and lithium counterparts. The sodium salt form is more soluble in water, making it more suitable for aqueous applications .

Properties

CAS No.

68555-69-1

Molecular Formula

C9H7F11NNaO4S

Molecular Weight

457.20 g/mol

IUPAC Name

sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]acetate

InChI

InChI=1S/C9H8F11NO4S.Na/c1-2-21(3-4(22)23)26(24,25)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18;/h2-3H2,1H3,(H,22,23);/q;+1/p-1

InChI Key

SIFGZBWKMXVQBP-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

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